(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide
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Overview
Description
Thieno[3,2-b]pyridine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been found to have inhibitory effects on blood-platelet aggregation and antithrombotic properties .
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine derivatives involves various structural modifications . For example, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat .Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyridine derivatives is complex and can vary depending on the specific derivative . For example, in one study, the binding interaction modes of a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors were investigated using molecular docking and three-dimensional quantitative structure–activity relationships (3D-QSAR) .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-b]pyridine derivatives can be complex and depend on the specific derivative and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-b]pyridine derivatives can vary depending on the specific derivative . For example, organic thin-film transistors based on ultrathin semiconductor films of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) were found to undergo dramatic morphological changes within minutes after deposition .Mechanism of Action
Safety and Hazards
Future Directions
Future research on thieno[3,2-b]pyridine derivatives may focus on further exploring their therapeutic applications, improving their synthesis methods, and investigating their physical and chemical properties . For example, one study suggested that a specific derivative could be a useful chemical tool for the further optimization and evaluation of new EZH2 inhibitors .
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17(2)6-3-4-14(18)16-10-11-8-13-12(15-9-11)5-7-19-13/h3-5,7-9H,6,10H2,1-2H3,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYPUVVSPGWKW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC2=C(C=CS2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC2=C(C=CS2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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